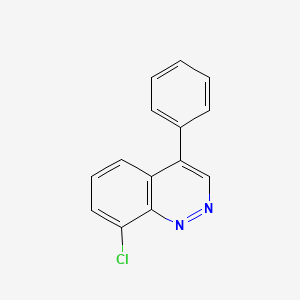
8-Chloro-4-phenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-phenylcinnoline is a heterocyclic aromatic compound with the molecular formula C14H9ClN2 . It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-phenylcinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, or arylhydrazines. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired cinnoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4-phenylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different physical and chemical properties .
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 8-Chloro-4-phenylcinnoline exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom in a different position.
Isoquinoline: Another structural isomer with different electronic properties.
Pyridazine: Shares the pyridazine ring but lacks the fused benzene ring.
Uniqueness: 8-Chloro-4-phenylcinnoline is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
90156-40-4 |
|---|---|
Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
8-chloro-4-phenylcinnoline |
InChI |
InChI=1S/C14H9ClN2/c15-13-8-4-7-11-12(9-16-17-14(11)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
LJFHLPMUNPEYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
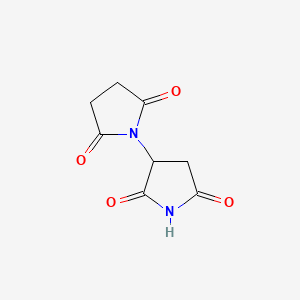
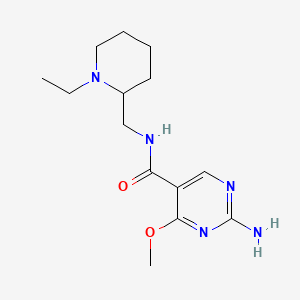
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


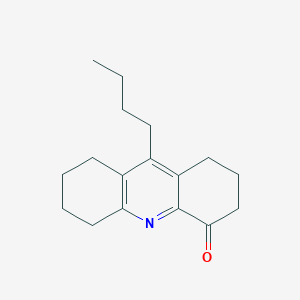
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
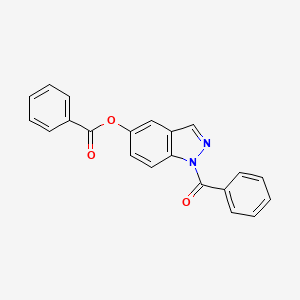
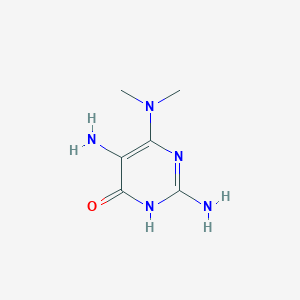
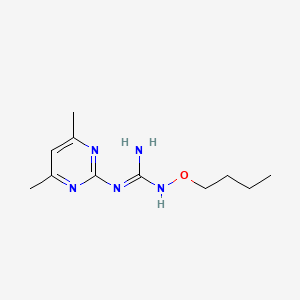
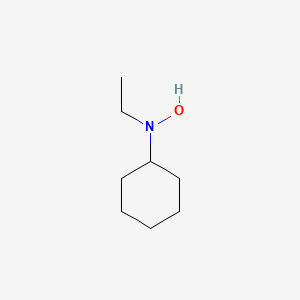
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
